Monacolin M is primarily sourced from red yeast rice, a traditional food product obtained by fermenting rice with Monascus species. The fermentation process not only enhances the nutritional profile of the rice but also increases the concentration of various monacolins, including monacolin M and K .
The synthesis of monacolin M involves the fermentation of Monascus ruber under controlled conditions. The optimal conditions for producing red yeast rice rich in monacolin K, from which monacolin M can also be derived, include specific pH levels, glucose concentrations, and nutrient supplementation .
Technical Details
Monacolin M is identified as the beta-hydroxybutyryl ester of monacolin J. Its molecular formula reflects its structural relationship with other monacolins, particularly its derivation from monacolin J through a distinct synthetic pathway that does not involve the same steps as those for monacolin K .
Monacolin M undergoes various chemical reactions typical for esters and secondary alcohols. Its primary reaction involves inhibition of beta-hydroxy-beta-methylglutaryl-CoA reductase, which plays a crucial role in cholesterol synthesis.
Technical Details
Monacolin M exerts its cholesterol-lowering effects primarily through competitive inhibition of beta-hydroxy-beta-methylglutaryl-CoA reductase. This enzyme catalyzes a key step in the mevalonate pathway, which is essential for cholesterol biosynthesis.
Monacolin M has garnered attention for its potential applications in:
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